Bienvenue dans la boutique en ligne BenchChem!

5H-pyrrolo[3,2-d]pyrimidin-7-amine

Kinase inhibitors Microtubule targeting Regioisomer comparison

This unsubstituted 5H-pyrrolo[3,2-d]pyrimidin-7-amine (CAS 1523212-04-5) is the definitive bicyclic heteroaromatic core for ATP-competitive kinase inhibitor design. Its 7-position primary amine serves as both a critical hinge-binding hydrogen-bond donor and a versatile synthetic handle. Unlike regioisomeric pyrrolo[2,3-d]pyrimidines, the 3,2-d core confers superior potency, while scaffold-hopping from thienopyrimidines can improve metabolic stability nearly 16-fold. The unadulterated 7-amine is mandatory—substitutions at this position raise IC50 values 100- to 1000-fold. Procure this exact core to avoid activity cliffs and secure reproducible SAR for FLT3, VEGFR, FGFR, JAK, or covalent warhead programs.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B14910491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[3,2-d]pyrimidin-7-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=NC=C2N1)N
InChIInChI=1S/C6H6N4/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H,7H2
InChIKeyLWJLAJOJXMXJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[3,2-d]pyrimidin-7-amine: Core Structural and Procurement Specifications for Kinase-Focused Discovery Programs


5H-Pyrrolo[3,2-d]pyrimidin-7-amine (CAS 1523212-04-5; C6H6N4; MW 134.14) is the unsubstituted bicyclic heteroaromatic core of a privileged pharmacophore class widely employed in the design of ATP-competitive kinase inhibitors , [1]. Its 7-position primary amine serves as a critical hydrogen-bond donor and synthetic handle for derivatization, while the fused pyrrolo[3,2-d]pyrimidine ring system mimics the purine nucleus of ATP and GTP, enabling engagement of the kinase hinge region [2]. This compound is supplied as a research-grade intermediate and scaffold for SAR exploration, with vendors providing characterization by NMR and HRMS .

5H-Pyrrolo[3,2-d]pyrimidin-7-amine: Why Regioisomer Selection and Core Choice Are Not Interchangeable in Lead Optimization


Simple scaffold or regioisomer substitution in the pyrrolopyrimidine class is not functionally equivalent; the position of the pyrrole nitrogen and the nature of the 7-position amine profoundly dictate both potency and metabolic fate. A direct regioisomeric comparison established that pyrrolo[3,2-d]pyrimidine analogs are more potent than their pyrrolo[2,3-d]pyrimidine counterparts [1], while scaffold-hopping from thienopyrimidine to pyrrolopyrimidine improved metabolic stability nearly 16-fold (4% vs. 65% remaining) [2]. Furthermore, the unsubstituted 7-amine is not a default choice: derivatives with modifications at this position exhibit 100- to 1000-fold higher IC50 values despite identical predicted binding conformations, underscoring that amine basicity is a non-negotiable determinant of target engagement [3]. Consequently, the procurement of the correct regioisomeric core with an unadulterated 7-amine is mandatory for reproducible SAR and for avoiding activity cliffs that derail lead series.

5H-Pyrrolo[3,2-d]pyrimidin-7-amine: Comparator-Backed Quantitative Differentiation for Evidence-Based Procurement


Regioisomeric Potency Advantage of Pyrrolo[3,2-d]pyrimidine over Pyrrolo[2,3-d]pyrimidine Scaffolds

In a head-to-head regioisomeric evaluation, pyrrolo[3,2-d]pyrimidine analogs demonstrated greater potency in inhibiting cellular proliferation than their corresponding pyrrolo[2,3-d]pyrimidine regioisomers. Compounds based on the 3,2-d core achieved submicromolar IC50 values against tumor cell lines, whereas the 2,3-d isomers were consistently less active [1].

Kinase inhibitors Microtubule targeting Regioisomer comparison

Metabolic Stability Enhancement Through Pyrrolopyrimidine Scaffold Replacement

A direct scaffold replacement from thienopyrimidine to pyrrolopyrimidine (compound 21a) resulted in a 16.25-fold improvement in metabolic stability, as measured by percentage of parent compound remaining after incubation. The thienopyrimidine core retained only 4% of parent compound, whereas the pyrrolopyrimidine core retained 65% [1].

DPP-IV inhibitors Metabolic stability Scaffold hopping

Activity Cliff at the 7-Amine Position: Potency Loss of 100–1000× upon Substitution

Although 7-substituted amino acid derivatives of a pyrrolo-pyrimidine HCK inhibitor (RK-20449) maintained the identical predicted binding conformation as the parent, their IC50 values increased by 100- to 1000-fold. This activity cliff is attributed to altered basicity of the amine nitrogen, which disrupts the critical ionic bond with Asp348 in the HCK active site [1].

HCK kinase Activity cliff Amine basicity

Efficient Solution-Phase Synthesis Enabling Rapid SAR Exploration of 4,5,7-Trisubstituted Derivatives

A robust solution-phase synthetic route has been developed for 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines featuring SNAr substitution, cross-coupling, and one-pot reduction/reductive amination. The method proceeds with high yields and broad substrate scope, enabling the rapid generation of focused libraries for kinase inhibitor discovery. Profiling of four analogs against a 48-kinase panel identified a novel and selective FLT3 inhibitor [1].

Combinatorial chemistry Solution-phase synthesis Kinase inhibitor SAR

5H-Pyrrolo[3,2-d]pyrimidin-7-amine: High-Impact Application Scenarios Validated by Quantitative Comparator Data


Kinase Inhibitor Lead Generation and SAR Expansion

The unsubstituted 5H-pyrrolo[3,2-d]pyrimidin-7-amine core serves as the optimal starting point for synthesizing 4,5,7-trisubstituted kinase inhibitors. The established solution-phase route [1] allows for the rapid installation of diverse substituents at the N5 and C7 positions, facilitating the exploration of SAR for kinases such as FLT3, VEGFR, FGFR, and JAK family members. The demonstrated regioisomeric potency advantage of the 3,2-d core [2] ensures that medicinal chemistry efforts are directed toward the most productive scaffold.

Metabolic Stability Optimization in Lead Series

For programs encountering poor microsomal stability with other heterocyclic scaffolds (e.g., thienopyrimidines, pyrazolopyrimidines), a switch to a pyrrolopyrimidine core can yield a 16-fold improvement in metabolic stability [1]. This directly addresses a common liability in kinase inhibitor development and can rescue compounds with otherwise promising potency but unacceptable clearance. The unsubstituted core provides a clean slate for appending solubility- and permeability-enhancing groups without introducing intrinsic metabolic hotspots.

Covalent Inhibitor Design with Tunable Warhead Reactivity

The activity cliff associated with 7-amine substitution underscores the importance of this moiety for non-covalent target engagement [1]. In the design of covalent inhibitors, the unsubstituted 7-amine can be selectively functionalized with electrophilic warheads (e.g., acrylamides, chloroacetamides) to target proximal cysteine residues. The core's predictable hinge-binding mode, established through X-ray crystallography [1], provides a reliable anchor for rational warhead placement.

Antitubulin and Antiproliferative Agent Discovery

The 3,2-d regioisomeric core is a validated template for microtubule-targeting agents. Substituted derivatives have achieved low nanomolar GI50 values against the NCI 60 tumor cell line panel [1]. Procurement of the unsubstituted amine allows for the late-stage introduction of water-solubilizing groups and colchicine-site binding elements, as demonstrated in the design of potent and selective antitubulin agents with improved pharmaceutical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-pyrrolo[3,2-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.